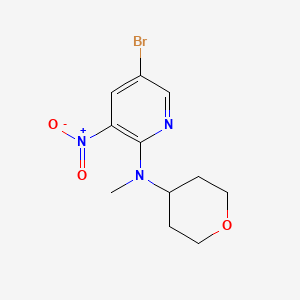

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine

描述

5-Bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 5, a nitro group at position 3, and a methyl group and oxan-4-yl (tetrahydropyran) moiety at the N-amine position.

属性

IUPAC Name |

5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O3/c1-14(9-2-4-18-5-3-9)11-10(15(16)17)6-8(12)7-13-11/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIMXQNNHACOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOCC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation: 5-Bromo-2-methyl-3-nitropyridine

A common precursor for the synthesis of 5-bromo substituted pyridin-2-amines is 5-bromo-2-methyl-3-nitropyridine . This compound can be prepared via nitration of 5-bromo-2-methylpyridine or by bromination of 2-methyl-3-nitropyridine, depending on the synthetic route.

- Reference Synthesis : The reduction of 5-bromo-2-methyl-3-nitropyridine to 5-bromo-2-methylpyridin-3-amine is achieved using iron powder and ammonium chloride in a methanol/water mixture at 80 °C for 2 hours, yielding the amine in 95% yield.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration or Bromination | Starting pyridine derivative | 5-Bromo-2-methyl-3-nitropyridine |

| Reduction | Fe powder, NH4Cl, MeOH/H2O, 80 °C, 2 h | 5-Bromo-2-methylpyridin-3-amine (95% yield) |

Nitration at the 3-Position

The 3-nitro substituent is a key functional group in the target molecule. Nitration of pyridine derivatives is challenging due to the electron-deficient nature of the ring but can be achieved selectively under controlled conditions.

Typically, nitration is performed on the pyridine ring prior to amination and alkylation steps to avoid reduction or displacement of the nitro group.

The nitro group is introduced using classical nitrating agents such as nitric acid in a suitable solvent system, often at low temperature to control regioselectivity.

Bromination at the 5-Position

The 5-bromo substituent is introduced either before or after nitration depending on the synthetic route, often via electrophilic bromination using N-bromosuccinimide (NBS) in solvents like DMF.

- For example, halogenation of 2-amino-4-methyl-3-carbonitrilepyridine with N-bromosuccinimide in DMF yields the 5-bromo derivative efficiently.

Reduction and Purification

Reduction of nitro groups to amines or hydroxylamines is commonly performed using iron powder/ammonium chloride or catalytic hydrogenation with Raney nickel or Pd/C catalysts under hydrogen atmosphere.

Purification is typically achieved by recrystallization or chromatography on silica gel with suitable eluents (e.g., hexanes/ethyl acetate mixtures).

Summary Table of Key Synthetic Steps

Detailed Research Findings and Notes

The reduction of nitro groups on pyridine rings using iron powder and ammonium chloride in methanol/water mixtures is a robust and high-yielding method that preserves other sensitive substituents such as bromine.

Reductive amination for introducing bulky N-substituents like oxan-4-yl groups requires precise control of reaction conditions to avoid over-alkylation or side reactions. This step is often optimized by varying solvent, temperature, and stoichiometry.

Bromination using NBS is a mild and selective method for introducing bromine at the 5-position of pyridine derivatives, compatible with nitro and amino substituents.

Purity and yield optimization often involve chromatographic purification and recrystallization, with solvent systems tailored to the polarity of the target compound.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution reactions with nucleophiles due to the electron-withdrawing effects of the nitro group (position 3) and amine substituents.

The nitro group strongly activates the pyridine ring for SNAr reactions at position 5, allowing diverse functionalization .

Reductive Transformations

The nitro group at position 3 can be reduced to an amine under controlled conditions.

Reduction of the nitro group enables subsequent amination or cyclization reactions critical for bioactive molecule synthesis .

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular reactions.

These reactions exploit the bromine and amine groups to construct complex heterocycles like pyridopyrimidines .

Functional Group Interconversion

The methyl-oxan-4-amine moiety undergoes specific transformations:

Alkylation reactions at the N-methyl position demonstrate flexibility in modifying biological target interactions .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

| Coupling Type | Partners | Catalysts | Products | Source |

|---|---|---|---|---|

| Suzuki | Arylboronic acids | PdCl₂(dppf) | Biaryl derivatives | |

| Buchwald-Hartwig | Amines | Pd(OAc)₂/XPhos | C-N coupled products |

These reactions enable precise structural diversification for medicinal chemistry applications.

Key Mechanistic Insights:

-

Electronic Effects : The nitro group directs electrophiles to position 5 through resonance withdrawal, enhancing bromine's leaving group ability .

-

Steric Considerations : The oxan-4-yl group creates steric hindrance that influences reaction regioselectivity.

-

Redox Stability : The nitro group remains intact under mild reduction conditions but converts to amine under vigorous hydrogenation .

科学研究应用

Medicinal Chemistry

5-Bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine has potential applications in drug discovery due to its structural similarity to known pharmacophores.

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Studies have shown that modifications in the pyridine structure can enhance activity against various bacterial strains.

Agrochemicals

The compound may serve as a lead structure for developing new agrochemicals.

- Pesticidal Properties : Compounds with similar structures have been investigated for their insecticidal and herbicidal properties. The presence of the nitro group is often associated with enhanced biological activity against pests.

Materials Science

In materials science, derivatives of this compound can be utilized in the development of functional materials.

- Polymer Chemistry : The incorporation of pyridine derivatives into polymer matrices has shown promise in enhancing thermal stability and mechanical properties.

| Application | Material Type | Benefits |

|---|---|---|

| Polymer Blends | Thermoplastics | Improved mechanical strength |

| Coatings | Protective Films | Enhanced durability |

Case Study 1: Antimicrobial Efficacy

A study published in Heterocycles evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent .

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists explored the use of nitro-substituted pyridines in formulating new pesticides. The findings suggested that compounds similar to this compound exhibited effective pest control while minimizing environmental impact .

作用机制

The mechanism of action of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. The oxan-4-yl group can enhance the compound’s solubility and bioavailability.

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine and related compounds:

Key Comparisons

Electronic Effects

- The nitro group in the target compound (position 3) is a strong electron-withdrawing group (EWG), which polarizes the pyridine ring, enhancing electrophilic substitution reactivity compared to analogues with electron-donating groups (e.g., methoxy in 5-bromo-6-methoxypyridin-3-amine) .

- Bromine (position 5) contributes to steric bulk and may participate in halogen bonding, a feature absent in non-halogenated analogues like 5-(oxan-4-yl)pyridin-2-amine .

Steric and Solubility Considerations

- Fluorobenzyl () and trifluoromethyl () substituents enhance lipophilicity, whereas the oxan-4-yl group may improve aqueous solubility due to its oxygen atom .

Pharmacological Relevance

Crystallographic and Stability Data

- Nitro group positioning (meta in the target vs.

生物活性

5-Bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine (CAS Number: 1293142-70-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a nitro group, and an oxan-4-yl side chain. Its empirical formula is , and it has a molecular weight of 284.13 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of pyridine can inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR) and various kinases, which are crucial for cell proliferation and survival .

- Antimicrobial Properties : The nitro group in the structure is often associated with antimicrobial activity, potentially through the generation of reactive nitrogen species that damage microbial DNA .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which may be linked to their ability to modulate signaling pathways involved in inflammation .

Anticancer Activity

A notable study explored the anticancer potential of related pyridine derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Amoxicillin (16) |

| Escherichia coli | 64 | Ciprofloxacin (32) |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling during laboratory use . Further toxicological studies are required to assess its safety profile comprehensively.

常见问题

Q. What are the optimal reaction conditions for synthesizing 5-bromo-N-methyl-3-nitro-N-(oxan-4-yl)pyridin-2-amine to achieve high yield?

The synthesis can be optimized using reductive amination with sodium cyanoborohydride under reflux conditions in methanol. Key parameters include maintaining a 1:1 molar ratio of aldehyde and amine precursors, controlled heating (3 hours), and post-reaction crystallization from ethanol to enhance purity. This method has been validated for structurally similar pyridin-2-amine derivatives, yielding up to 47% purity after purification . For brominated analogs, catalytic systems like Cp₂TiCl₂ with activated zinc in anhydrous THF may improve halogen retention during synthesis .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

A multi-technique approach is recommended:

- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3235 cm⁻¹, nitro groups at ~1537 cm⁻¹) .

- ¹H/¹³C NMR to resolve substituent environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).

- Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for brominated pyridin-2-amine derivatives .

Q. How can researchers ensure reproducibility in purification processes for this compound?

Flash column chromatography using hexanes/EtOAC (90:10) with 1% triethylamine effectively removes acidic impurities. For thermally sensitive derivatives, recrystallization from ethanol over 5 days produces high-purity crystals. Consistent solvent ratios and temperature control during crystallization are critical .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Discrepancies in NMR/IR data may arise from rotational isomerism or solvent artifacts. Methodological solutions include:

- Variable-temperature NMR to detect dynamic equilibria.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational validation (e.g., DFT calculations for predicted chemical shifts). Contradictions between experimental and theoretical data may indicate unaccounted conformers or synthesis byproducts .

Q. How do intermolecular interactions influence the physicochemical properties of this compound?

X-ray crystallography reveals dominant N-H···N hydrogen bonds forming centrosymmetric dimers (bond length ~2.50 Å), which elevate melting points (109–112°C) . Secondary π-π interactions between aromatic rings (Cg···H distance ~3.5 Å) reduce solubility in non-polar solvents. These interactions must be considered in formulation studies or co-crystal design .

Q. What computational methods predict the biological activity of this compound?

Density Functional Theory (DFT) can model electron distribution in the nitro and bromo substituents, predicting reactivity in nucleophilic aromatic substitution. Molecular docking studies against targets like p38 MAP kinase (a known pyridine scaffold target) may explain observed bioactivity. Comparative analysis with analogs (e.g., 5-bromo-N-methylpyrazin-2-amine) can validate structure-activity relationships .

Q. How do steric and electronic effects of substituents impact further functionalization?

The bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Steric hindrance from the oxan-4-yl group may require bulky ligand systems (e.g., XPhos) in catalytic reactions. Kinetic studies under varying temperatures can optimize reaction pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in biological assays?

Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

- Dose-response curves across multiple cell lines (e.g., HeLa, MCF-7).

- Comparative studies with control compounds (e.g., 5-bromoacridine derivatives) to isolate substituent effects.

- Metabolite profiling to identify degradation products that alter activity .

Q. What experimental designs address low catalytic efficiency in functionalization reactions?

Design of Experiments (DoE) approaches can optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), solvent polarity, and temperature. For example, anhydrous DMF at 80°C improves yields in Buchwald-Hartwig aminations of bromopyridines. Kinetic isotopic effects (KIE) studies may reveal rate-limiting steps .

Methodological Tables

| Parameter | Optimized Condition | Evidence Source |

|---|---|---|

| Synthesis Temperature | Reflux in methanol (65–70°C) | |

| Purification Method | Hexanes/EtOAc + 1% Et₃N chromatography | |

| Crystallization Solvent | Ethanol (5 days, RT) | |

| Catalytic System | Cp₂TiCl₂/Zn for bromo retention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。